molecular formula C21H18ClN3O4 B6549667 N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-5-chloro-2-methoxybenzohydrazide CAS No. 1040662-95-0

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-5-chloro-2-methoxybenzohydrazide

Cat. No.: B6549667
CAS No.: 1040662-95-0
M. Wt: 411.8 g/mol
InChI Key: KOQYZKVZKCUYSM-UHFFFAOYSA-N
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Description

“N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-5-chloro-2-methoxybenzohydrazide” is a complex organic compound. It contains a benzyl group, a dihydropyridine ring, a carbonyl group, a hydrazide group, and a chloro-methoxybenzene group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dihydropyridine ring and the benzyl group would likely contribute to the compound’s aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, the presence of the dihydropyridine ring might confer some degree of stability, while the hydrazide group could make the compound more reactive .

Properties

IUPAC Name

1-benzyl-N'-(5-chloro-2-methoxybenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c1-29-18-9-8-16(22)11-17(18)21(28)24-23-20(27)15-7-10-19(26)25(13-15)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQYZKVZKCUYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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